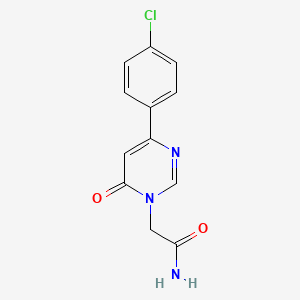
2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide” is a chemical compound with the molecular formula C8H8ClNO . It is also known by other names such as Acetanilide, 4’-chloro-; p-Chloroacetanilide; Acetic-4-chloroanilide; N- (4-Chlorophenyl)acetamide; N-Acetyl-p-chloroaniline; 4-Chloroacetanilide; 4’-Chloroacetanilide; Acet-p-chloroanilide; N- (p-Chlorophenyl)acetamide; p-Chloroacetoanilide; N-Acetyl-4-chloroaniline; Acetic acid-4-chloroanilide .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 169.608 . Other physical and chemical properties such as melting point, boiling point, and solubility are not directly available.Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated that derivatives of 2-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide exhibit significant antibacterial properties. For instance, a study synthesizing various acetamide derivatives explored their effects against gram-positive and gram-negative bacteria, including S. aureus and E. coli, with many compounds showing moderate to good activity. QSAR studies indicated the positive influence of substituents, enhancing hydrophobicity or steric bulk, on antibacterial efficacy (Desai et al., 2008).
Crystal Structure Analysis
Crystallographic studies have been conducted on compounds structurally related to 2-(4-(4-chlorophenyl)-6-oxopyrimidin-1(6H)-yl)acetamide, providing insights into their molecular conformations. These analyses reveal the folding conformation around the methylene C atom of the thioacetamide bridge and the inclination of the pyrimidine ring relative to the benzene ring, which may influence the compounds' biological activities (Subasri et al., 2016).
Antimicrobial and Antifungal Activities
Synthesis of novel pyrimidinone and oxazinone derivatives fused with thiophene rings using related starting materials has demonstrated good antibacterial and antifungal activities. These activities are comparable to standard drugs like streptomycin and fusidic acid, highlighting the potential of these compounds as antimicrobial agents (Hossan et al., 2012).
Photochemical and Photovoltaic Efficiency
A study on benzothiazolinone acetamide analogs, including N-(4-chlorophenyl) derivatives, focused on their vibrational spectra, electronic properties, and potential as photosensitizers in dye-sensitized solar cells (DSSCs). The research found these compounds to exhibit good light harvesting efficiency (LHE) and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, the non-linear optical (NLO) activity and molecular docking with Cyclooxygenase 1 (COX1) were investigated, with one compound showing the best binding affinity (Mary et al., 2020).
Antiviral Potential and Quantum Chemical Studies
The antiviral potential of certain acetamide derivatives has been explored, with quantum chemical studies providing detailed insights into their molecular structures, hydrogen-bonded interactions, and spectroscopic characteristics. Such investigations support the therapeutic potential of these compounds against viruses, including preliminary evaluations against SARS-CoV-2, based on molecular docking studies (Mary et al., 2022).
Propriétés
IUPAC Name |
2-[4-(4-chlorophenyl)-6-oxopyrimidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2/c13-9-3-1-8(2-4-9)10-5-12(18)16(7-15-10)6-11(14)17/h1-5,7H,6H2,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFBJXDPFYTPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)N(C=N2)CC(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-[(2-phenylacetyl)sulfanyl]propanoate](/img/structure/B2733436.png)
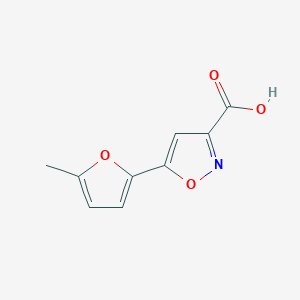
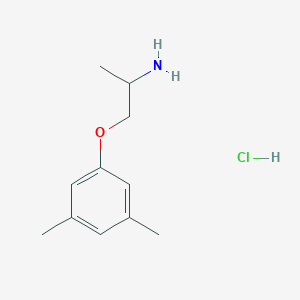
![3-[(2,2-dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-1H-1,2,4-triazol-5-amine](/img/structure/B2733439.png)
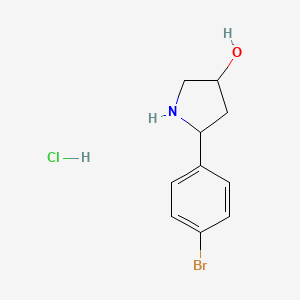
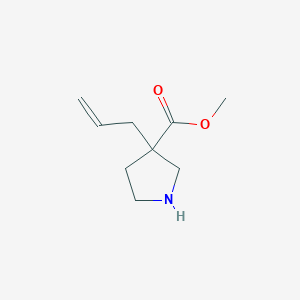
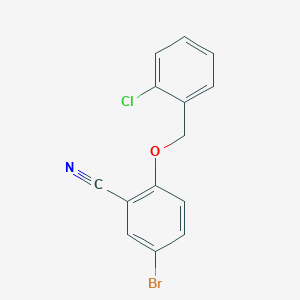
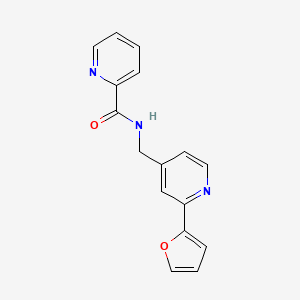
![N-(3,4-dimethoxyphenethyl)-4-(6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2733446.png)
![1,3,6-trimethyl-5-((pyridin-3-ylmethyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2733447.png)
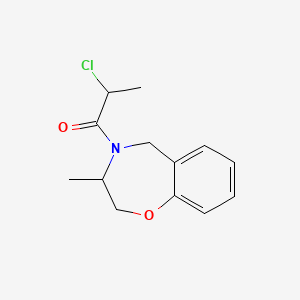
![2-[2-(Methylsulfanyl)ethyl]aniline](/img/structure/B2733450.png)
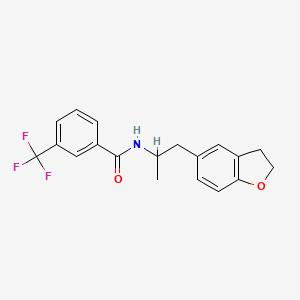
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)